2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline is an organic compound with the molecular formula C10H12N4O. It is a white solid that is used as an intermediate in organic synthesis and pharmaceutical raw materials. This compound is notable for its application in the preparation of pyridazines, which are heterodimeric cytokine modulators used for the treatment of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline generally involves the following steps:
Synthesis of 1-methyl-1H-1,2,4-triazole-3-amine: This is the initial step where 1-methyl-1H-1,2,4-triazole-3-amine is synthesized.
Reaction with 2-methoxybenzene boronic acid: The synthesized 1-methyl-1H-1,2,4-triazole-3-amine is then reacted with 2-methoxybenzene boronic acid in an organic solvent under suitable reaction conditions and in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-pressure reactors and controlled environments to ensure the exclusion of oxygen. The reaction mixture is aged and heated to specific temperatures to achieve the desired yield and purity. The final product is isolated by filtration and dried under vacuum .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the preparation of pyridazines, which are heterodimeric cytokine modulators for the treatment of diseases.
Industry: It is used in the synthesis of dyes and pesticides.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline involves its interaction with specific molecular targets and pathways. The compound acts as a modulator of cytokines, which are proteins involved in cell signaling. By modulating cytokine activity, the compound can influence various biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound is similar in structure and function to 2-Methoxy-3-(5-methyl-1H-1,2,4-triazol-1-YL)aniline.
Omeprazole: Although structurally different, omeprazole shares some functional similarities in terms of its use in medicine.
Uniqueness
This compound is unique due to its specific application in the preparation of pyridazines and its role as a cytokine modulator. Its unique structure allows it to interact with specific molecular targets, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-methoxy-3-(5-methyl-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C10H12N4O/c1-7-12-6-13-14(7)9-5-3-4-8(11)10(9)15-2/h3-6H,11H2,1-2H3 |
InChI Key |
NALXRXAIZTUOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NN1C2=CC=CC(=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.